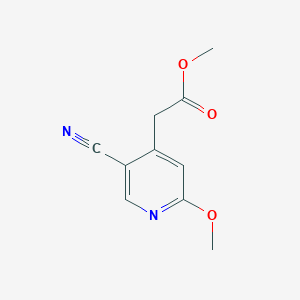
Methyl 2-(5-cyano-2-methoxypyridin-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(5-cyano-2-methoxypyridin-4-yl)acetate is an organic compound with the molecular formula C10H10N2O3 It is a derivative of pyridine, characterized by the presence of a cyano group and a methoxy group on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(5-cyano-2-methoxypyridin-4-yl)acetate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
化学反応の分析
Types of Reactions
Methyl 2-(5-cyano-2-methoxypyridin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups.
科学的研究の応用
Methyl 2-(5-cyano-2-methoxypyridin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(5-cyano-2-methoxypyridin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The cyano group and methoxy group on the pyridine ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry and drug design.
類似化合物との比較
Similar Compounds
Methyl 2-(2-methoxypyridin-4-yl)acetate: Similar structure but lacks the cyano group.
Methyl 2-(4-methoxypyridin-3-yl)acetate: Similar structure with different substitution pattern on the pyridine ring.
Methyl 2-(5-cyano-4-methoxypyridin-3-yl)acetate: Similar structure with different positioning of the cyano and methoxy groups.
Uniqueness
Methyl 2-(5-cyano-2-methoxypyridin-4-yl)acetate is unique due to the specific positioning of the cyano and methoxy groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
methyl 2-(5-cyano-2-methoxypyridin-4-yl)acetate |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-3-7(4-10(13)15-2)8(5-11)6-12-9/h3,6H,4H2,1-2H3 |
InChIキー |
AUDKEAQANNXLQT-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C(=C1)CC(=O)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


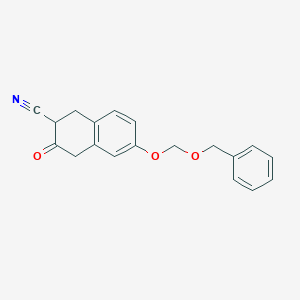
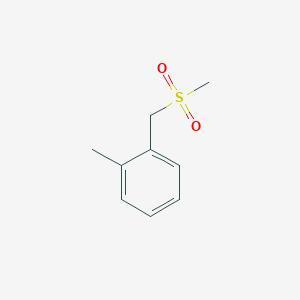
![[3-(4-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887492.png)
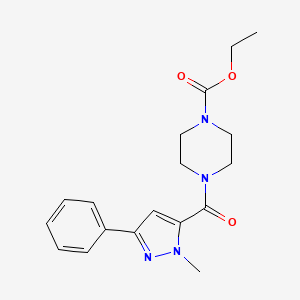

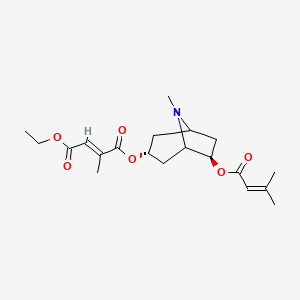
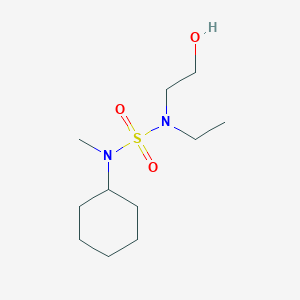
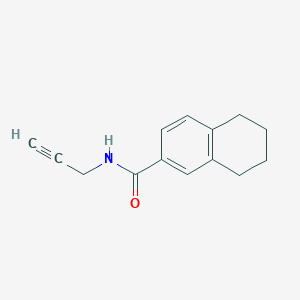

![4-[4-(2,2-Dimethyl-1,3,5-dioxaborinan-5-yl)phenyl]benzonitrile](/img/structure/B14887546.png)

![Diphenyl(2'-(2-(phenylsulfonyl)ethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14887549.png)


